molecular formula C10H6Br2N2 B13096802 3,3'-Dibromo-2,2'-bipyridine CAS No. 1189043-17-1

3,3'-Dibromo-2,2'-bipyridine

Cat. No.: B13096802
CAS No.: 1189043-17-1
M. Wt: 313.98 g/mol
InChI Key: MCXPUPKYSSCIFG-UHFFFAOYSA-N
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Description

Significance of Bipyridine Scaffolds in Coordination Chemistry and Materials Science

The 2,2'-bipyridine (B1663995) (bpy) framework is a cornerstone in the fields of coordination chemistry and materials science. nih.govresearchgate.net As a bidentate chelating ligand, it readily binds to metal ions through its two nitrogen atoms, forming stable complexes. wisdomlib.org This fundamental property has led to its widespread use in developing our understanding of the thermodynamics, kinetics, photochemistry, photophysics, and electrochemistry of metal complexes. nih.govresearchgate.net The versatility of the bipyridine scaffold extends to its role as a fundamental building block in supramolecular chemistry and the construction of advanced materials such as metal-organic frameworks (MOFs) and photosensitizers. nih.govmdpi.com The appeal of bipyridine-based systems also lies in the optoelectronic properties of their complexes with heavy transition metals like ruthenium(II), osmium(II), and iridium(III), which are driven by metal-to-ligand charge-transfer (MLCT) processes. acs.org

Unique Research Focus on 3,3'-Substituted 2,2'-Bipyridine Derivatives

While 2,2'-bipyridine itself has been extensively studied, research into its substituted derivatives has opened new avenues for fine-tuning the properties of the resulting metal complexes and materials. Among these, 3,3'-substituted derivatives have garnered particular interest due to the unique steric and electronic modifications they introduce to the bipyridine core.

Steric and Electronic Effects of 3,3'-Dibromo Substitution on Bipyridine Reactivity and Coordination

The introduction of bromine atoms at the 3 and 3' positions of the 2,2'-bipyridine scaffold, yielding 3,3'-Dibromo-2,2'-bipyridine, imparts significant steric and electronic effects that influence its reactivity and coordination behavior.

Steric Effects: The bromine atoms, being relatively large substituents, introduce considerable steric hindrance around the nitrogen donor atoms. This steric bulk can influence the coordination geometry of metal complexes, potentially forcing a deviation from the typically planar conformation of the bipyridine ligand when coordinated. This can impact the stability and catalytic activity of the resulting complexes. For instance, steric hindrance in related substituted bipyridines has been shown to limit the access of metal centers, affecting coordination geometry and complex stability.

Electronic Effects: The electron-withdrawing nature of the bromine atoms via inductive effects alters the electronic properties of the bipyridine ring system. This modification can influence the π-accepting ability of the ligand, which in turn affects the energy of the metal-to-ligand charge transfer (MLCT) bands in its metal complexes. Theoretical studies on substituted bipyridines have shown that substituents can significantly alter both the electronic and structural properties of the molecule. researchgate.net The bromine substituents also serve as reactive sites for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the synthesis of more complex and tailored ligands. mdpi.com

Conformational Considerations in this compound and Analogues

The conformation of 2,2'-bipyridine and its derivatives is a critical factor in their coordination chemistry. In the solid state, the parent 2,2'-bipyridine adopts a planar trans-conformation. mdpi.com However, for chelation to a metal center to occur, the ligand must adopt a cis-conformation, which incurs a degree of strain energy. mdpi.com

In this compound, the presence of the bulky bromine substituents ortho to the inter-ring C-C bond introduces steric repulsion. This repulsion can influence the dihedral angle between the two pyridine (B92270) rings, making the planar cis-conformation less favorable. This conformational constraint can affect the stability of the resulting metal complexes. Studies on related 3,3'-disubstituted bipyridines have shown that as the molecule becomes less planar, there are noticeable shifts in their UV absorption maxima and changes in their reduction potentials. researchgate.net For instance, in a series of 3,3'-polymethylene bridged 2,2'-bipyridines, increasing non-planarity led to a shift to shorter wavelengths in the UV-vis spectra and more negative reduction potentials. researchgate.net

Table 1: Comparison of Properties for Selected Bipyridine Derivatives

Compound Key Feature Impact on Coordination/Properties
2,2'-Bipyridine Unsubstituted parent ligand Forms stable chelates, extensively studied. nih.govwisdomlib.org
This compound Bromo substituents at 3,3' positions Introduces steric hindrance and electronic withdrawing effects. researchgate.net
6,6'-Dimethyl-2,2'-bipyridine Methyl groups ortho to nitrogen Creates steric pocket around N-donors, affecting catalytic activity.
4,4'-Dimethyl-2,2'-bipyridine Methyl groups para to nitrogen Primarily electronic donating effect with less steric impact compared to 6,6'-isomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189043-17-1

Molecular Formula

C10H6Br2N2

Molecular Weight

313.98 g/mol

IUPAC Name

3-bromo-2-(3-bromopyridin-2-yl)pyridine

InChI

InChI=1S/C10H6Br2N2/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H

InChI Key

MCXPUPKYSSCIFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,3 Dibromo 2,2 Bipyridine and Its Derivatives

Direct Synthesis Approaches

Direct methods for constructing the bipyridine core are of significant interest. These approaches often involve the coupling of pyridine (B92270) precursors.

Lithium Diisopropylamide (LDA)-Mediated Dimerization Strategies for Related Bipyridines

The use of strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) is a key strategy in the dimerization of halopyridines to form bipyridines. This method typically involves the ortho-lithiation of a pyridine ring, followed by a coupling reaction. For instance, polyhalogenated 4,4'-bipyridines have been synthesized in a single step from dihalopyridines using LDA. acs.orgnih.gov In a specific example, 2-chloro-5-bromopyridine undergoes ortholithiation with LDA at low temperatures to generate a reactive lithiated intermediate, which then dimerizes. acs.org This process has been shown to produce a variety of halogenated 4,4'-bipyridines in moderate to good yields. acs.orgnih.gov While tert-butyllithium (B1211817) (t-BuLi) can also be used, it may lead to more side products due to competing hydrolysis pathways. acs.org The choice of base is therefore crucial in directing the reaction towards the desired dimerized product. acs.org

It is important to note that while LDA-mediated dimerization is effective for synthesizing various bipyridine isomers, the direct synthesis of 3,3'-Dibromo-2,2'-bipyridine via this specific route is not prominently detailed in the reviewed literature, which more frequently describes the formation of 4,4'-bipyridine (B149096) derivatives. acs.orgnih.gov

Oxidative Coupling Reactions in Bipyridine Synthesis

Oxidative coupling reactions provide another route to bipyridine synthesis. These reactions can be mediated by various transition metals and often involve the coupling of organometallic reagents or direct C-H activation. mdpi.compreprints.orgthieme-connect.com For example, the homocoupling of bromopyridines can be facilitated by a combination of Pd(OAc)₂ and piperazine (B1678402) at elevated temperatures. mdpi.compreprints.org Another approach involves the use of dinuclear palladium pincer complexes to catalyze the coupling of picolinic acid and pyridine via C-H activation, with silver oxide acting as the oxidant. mdpi.compreprints.org

Furthermore, copper-mediated oxidative homocoupling of functionalized pyridines has been shown to proceed smoothly at room temperature. researchgate.net The photocatalytic oxidative coupling of arylamines to produce azoaromatics highlights the role of an iridium-based photocatalyst and oxygen in the reaction mechanism, which proceeds through a radical coupling pathway. nih.gov While these methods are powerful for synthesizing a range of bipyridine derivatives, their specific application for the direct synthesis of this compound would depend on the availability and reactivity of the corresponding 3-bromo-2-halopyridine precursors.

Selective Bromination Techniques for 2,2'-Bipyridines

The direct and selective bromination of the 2,2'-bipyridine (B1663995) core is a common and effective method for preparing brominated derivatives. The regioselectivity of the bromination is influenced by the reaction conditions and the substituents present on the bipyridine ring.

For the synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527), a scalable method involves the bromination of 2,2'-bipyridine dihydrobromide with bromine under pressure in a steel bomb reactor over several days. nih.govspringernature.com This procedure can be conducted on a multigram scale. nih.govspringernature.com Alternative bromination methods include the use of N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) for the bromination of methyl-substituted bipyridines.

Efficient syntheses have also been developed for other brominated bipyridines. For instance, 5-bromo- and 5,5'-dibromo-2,2'-bipyrimidines were obtained by brominating 2,2'-bipyrimidine, with yields of 30% and 15%, respectively. acs.org Microwave assistance can accelerate bromination reactions, potentially minimizing decomposition and improving regioselectivity. The choice of brominating agent and reaction conditions is critical for achieving the desired substitution pattern and yield.

Advanced Functionalization Strategies from Precursor Compounds

Once a dibrominated bipyridine, such as this compound, is obtained, it serves as a versatile platform for further functionalization through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from halogenated precursors.

Suzuki-Miyaura Coupling for Arylation and Extended Conjugation

The Suzuki-Miyaura coupling reaction is a widely used method for the arylation of bipyridines, leading to extended conjugated systems with tailored electronic and photophysical properties. acs.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of a boronic acid or ester with a halide.

The synthesis of 3,3'-bis-arylated BINOL derivatives from unprotected 3,3'-dibromo-BINOL has been achieved with complete retention of enantiopurity using a Pd(OAc)₂/BI-DIME catalyst system under mild conditions. nih.gov This demonstrates the potential for stereoretentive Suzuki-Miyaura couplings on related dibromo-biaryl systems.

In the context of bipyridines, the Suzuki-Miyaura coupling of 5,5'-dibromo-2,2'-bipyridine has been used to prepare a family of 4'-functionalized 5,5'-diaryl-2,2'-bipyridines. nih.govcapes.gov.br These functionalized ligands can then be used to synthesize luminescent iridium(III) complexes. nih.govcapes.gov.br The reaction conditions for Suzuki-Miyaura couplings can be optimized by varying the palladium catalyst, ligand, base, and solvent to achieve high yields. acs.org For instance, new air-stable palladium phosphine (B1218219) complexes have shown high efficiency in the coupling of heteroaryl chlorides with a diverse range of aryl/heteroaryl boronic acids. organic-chemistry.org

The table below summarizes representative conditions for the Suzuki-Miyaura coupling of various bromo-bipyridines with different boronic acids.

Bromo-bipyridine SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
Unprotected 3,3'-Dibromo-BINOLArylboronic acidsPd(OAc)₂/BI-DIMENot specifiedNot specifiedNot specified nih.gov
5,5'-Dibromo-2,2'-bipyridine4'-functionalized arylboronic acidsNot specifiedNot specifiedNot specifiedNot specified nih.govcapes.gov.br
BromobenzenePhenylboronic acidNi A / Pd AK₃PO₄ / K₂CO₃1,4-Dioxane / DMFUp to 99% acs.org
Heteroaryl HalidesAryl/Heteroaryl boronic acidsPdCl₂{PR₂(Ph-R')}₂Not specifiedNot specifiedHigh organic-chemistry.org
Stille Coupling for Selective Stepwise Functionalization

The Stille coupling, which pairs an organohalide with an organotin compound, is a highly effective method for the functionalization of bipyridines. While extensive literature on the Stille coupling of this compound is limited, the reaction's utility is well-documented for other isomers, such as 5,5'-dibromo-2,2'-bipyridine. researchgate.netspringernature.comnih.govcatenane.net This methodology allows for the selective, stepwise replacement of bromine atoms, enabling the synthesis of unsymmetrical bipyridines. springernature.com

The process typically involves the reaction of the dibromobipyridine with one equivalent of an organotin reagent to yield a mono-substituted product. After purification, this intermediate can be reacted with a different organotin compound to achieve a disubstituted bipyridine with distinct functionalities at the 3 and 3' positions. The synthesis of various functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines relies on Stille-type procedures. researchgate.netacs.org However, challenges include the high temperatures often required and the toxicity associated with tin reagents. orgsyn.org

Table 1: Representative Conditions for Stille Coupling of Dibromobipyridines (Based on general procedures and reactions with related isomers)

ComponentExample Reagent/ConditionPurpose
SubstrateDibromo-2,2'-bipyridineElectrophilic partner
Coupling PartnerOrganostannane (e.g., R-SnBu₃)Nucleophilic partner
CatalystPd(PPh₃)₄Catalyzes the C-C bond formation
SolventToluene, DMFReaction medium
TemperatureRefluxTo drive the reaction to completion
Heck Reactions and Alkenylations

The Heck reaction is a palladium-catalyzed method for the C-C coupling of an aryl or vinyl halide with an alkene, offering a direct route to alkenyl-substituted bipyridines. researchgate.netorganic-chemistry.org This reaction is known for its high tolerance of various functional groups and typically exhibits excellent trans selectivity. researchgate.net While specific studies detailing the Heck reaction with this compound are not widely available, research on other dibrominated pyridines demonstrates its potential. For instance, double Heck cross-coupling reactions have been successfully performed on 2,3- and 3,5-dibromopyridine (B18299) to yield novel di(alkenyl)pyridines. researchgate.net

In a potential reaction, this compound could be reacted with an alkene in the presence of a palladium catalyst and a base to yield mono- or di-alkenylated products. A reusable palladium/cationic 2,2'-bipyridyl system has been shown to be effective for double Mizoroki-Heck reactions in water, highlighting an environmentally benign approach. mdpi.com

Table 2: General Parameters for the Mizoroki-Heck Reaction (Based on general procedures)

ComponentExample Reagent/ConditionPurpose
SubstrateAryl Halide (e.g., this compound)Arylating agent
Coupling PartnerAlkene (e.g., n-butyl acrylate)Vinyl source
CatalystPd(OAc)₂, PdCl₂(NH₃)₂Palladium(0) precursor
LigandPhosphines, N-heterocyclic carbenesStabilizes and activates the catalyst
BaseBu₃N, K₂CO₃, NaOAcNeutralizes HX generated in the cycle
SolventDMF, WaterReaction medium
Temperature120-140 °CProvides thermal energy for the reaction
Ullmann Coupling Applications

The Ullmann reaction, classically a copper-catalyzed homocoupling of aryl halides to form symmetric biaryls, is a foundational method in bipyridine chemistry. organic-chemistry.orgoperachem.com The original synthesis of 2,2'-bipyridine itself was achieved via the Ullmann coupling of 2-bromopyridine. nih.govresearchgate.net This reaction typically requires high temperatures and a stoichiometric amount of copper. organic-chemistry.orgoperachem.com

In the context of this compound, Ullmann homocoupling could theoretically be used to synthesize polymers where the bipyridine units are linked at the 3 and 3' positions. More modern "Ullmann-type" reactions can also involve the cross-coupling of aryl halides with various nucleophiles, such as amines and alcohols. organic-chemistry.org However, attempts to perform a copper-catalyzed Ullmann coupling on a related substrate, 2-chloro-3-dimethylaminopyridine, to synthesize a substituted 3,3'-bipyridine (B1266100) were reported to be unsuccessful, suggesting potential challenges with this approach for sterically hindered substrates. cdnsciencepub.com Recent advancements have introduced new catalytic systems, including palladium and nickel, to facilitate these couplings under milder conditions. rsc.org

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms on the this compound scaffold are susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the bromide leaving group. The electron-withdrawing nature of the nitrogen atoms in the pyridine rings activates the molecule towards this type of reaction.

This method allows for the direct introduction of a wide range of functional groups. Common nucleophiles that can displace the bromine atoms include alkoxides (e.g., sodium methoxide), primary amines, and thiols. While specific literature examples for this compound are scarce, the principles of SNAr are broadly applicable to halogenated pyridines, especially when electron-withdrawing groups are present to stabilize the anionic intermediate.

Regioselective Lithiation and Post-Functionalization

Regioselective lithiation, followed by quenching with an electrophile, is a powerful and precise strategy for functionalizing halogenated bipyridines. This can be achieved either through deprotonation of an acidic C-H bond (directed ortho-metalation) or, more commonly for bromo-derivatives, through lithium-halogen exchange. harvard.edu The lithium-halogen exchange is typically very fast, even at low temperatures, and proceeds with retention of configuration for vinyl halides. harvard.edu

For this compound, treatment with an organolithium reagent like n-butyllithium (n-BuLi) would be expected to initiate a lithium-halogen exchange, replacing one of the bromine atoms with lithium. The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, carbon dioxide, alkyl halides) to install a new functional group. Studies on 6,6'-dibromo-2,2'-bipyridine have demonstrated that the selectivity between mono- and di-lithiation can be controlled by the stoichiometry of the organolithium reagent, allowing for the synthesis of both symmetric and unsymmetric derivatives. researchgate.netsorbonne-universite.fr Prochiral 3,3'-dibromo derivatives have been noted as substrates for selective lithiation using chiral ligands.

Table 3: Conceptual Steps for Lithiation and Functionalization

StepReagentIntermediate/ProductPurpose
1. Metalationn-BuLi or t-BuLi3-Bromo-3'-lithio-2,2'-bipyridineGenerates a nucleophilic carbon center
2. FunctionalizationElectrophile (e.g., DMF, CO₂)3-Bromo-3'-formyl-2,2'-bipyridineIntroduces a new functional group

C-H Activation in Bipyridine Functionalization

Direct C-H activation has emerged as an atom- and step-economical alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalized starting materials like organotin or organoboron compounds. greyhoundchrom.comrsc.org This strategy involves the transition-metal-catalyzed cleavage of a C-H bond and its subsequent transformation into a new C-C or C-heteroatom bond.

For bipyridine derivatives, palladium and rhodium are common catalysts for C-H functionalization. nih.govrsc.org The pyridine nitrogen atoms can act as directing groups, guiding the catalyst to activate a specific C-H bond, often at the ortho position. While research specifically targeting C-H activation on this compound is not prevalent, the methodology has been broadly applied to other bipyridines and azaarenes. springernature.com For example, rhodium(III)-catalyzed C-H functionalization of 2,2'-bipyridine derivatives with alkynes has been reported. nih.gov This approach offers a powerful, modern route to elaborate the bipyridine core, potentially allowing for functionalization at positions not accessible through classical methods.

Supramolecular Chemistry and Self Assembly Utilizing 3,3 Dibromo 2,2 Bipyridine

Design Principles for Supramolecular Architectures

The design of supramolecular structures using 3,3'-Dibromo-2,2'-bipyridine is guided by several key principles that leverage its unique structural and electronic features. The position of the bromine atoms at the 3 and 3' positions creates a distinct steric and electronic environment compared to other bipyridine isomers. This specific substitution pattern influences the molecule's rotational freedom and its preferred conformation, which are critical factors in directing the self-assembly of larger architectures.

The bipyridine unit itself is a well-established chelating ligand, readily coordinating to metal ions. The nitrogen atoms' lone pairs provide predictable binding sites, forming the basis for coordination-driven self-assembly. The bromine substituents, being electron-withdrawing, modulate the electronic properties of the pyridine (B92270) rings, which can influence the strength and nature of metal-ligand interactions.

Furthermore, the bromine atoms can participate in halogen bonding, a directional non-covalent interaction that can be exploited to guide the assembly of molecules into specific arrangements. The interplay between strong metal-coordination bonds and weaker non-covalent interactions like halogen bonding and π-π stacking allows for the construction of intricate and stable supramolecular systems. The ability to functionalize the bipyridine core further, often by replacing the bromine atoms through cross-coupling reactions, provides a powerful tool for tuning the properties and complexity of the resulting assemblies.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound serves as a versatile ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). cd-bioparticles.netwikipedia.org These materials are formed through the self-assembly of metal ions or clusters with organic ligands, creating extended one-, two-, or three-dimensional networks. wikipedia.orgmdpi.com The bipyridine moiety of the molecule provides the primary coordination sites for metal ions, while the dibromo-substitution offers pathways for further structural control and functionalization.

In the formation of coordination polymers, the ditopic nature of the bipyridine ligand allows it to bridge between metal centers, leading to the formation of chains, layers, or more complex network structures. For instance, silver coordination polymers have been synthesized using 3,3'-dibromo-4,4'-bipyridine, where the halogen substituents facilitate the creation of porous and chiral materials. The specific geometry of the this compound isomer, with its more compact framework, can lead to different coordination motifs compared to its 4,4'-substituted counterparts.

While direct use of this compound in MOF synthesis is a growing area of interest, the broader family of bipyridine derivatives is extensively used. mdpi.comtcichemicals.com The general principle involves the reaction of a metal salt with the bipyridine ligand under solvothermal conditions. The resulting MOF structure is dictated by the coordination geometry of the metal ion and the length and rigidity of the organic linker. The bromine atoms on the this compound can be retained to influence the pore environment or can be used as reactive handles for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for applications in gas storage, separation, and catalysis.

Molecular Recognition and Host-Guest Chemistry

The unique structural characteristics of this compound and its derivatives make them valuable components in the design of synthetic receptors for molecular recognition and host-guest chemistry. These applications often involve the creation of pre-organized cavities or clefts that can selectively bind to specific guest molecules.

A notable example is the development of "molecular tweezers" for fullerene recognition. acs.org In these systems, two fullerene-binding motifs, such as corannulene, are attached to a 2,2'-bipyridine (B1663995) scaffold. ossila.com The bipyridine unit acts as a hinge, and its conformation can be controlled, for instance, by coordination to a metal ion like copper(I). This allows for an "on/off" switching of the tweezer's ability to bind a fullerene guest. ossila.com While not always directly employing the 3,3'-dibromo derivative, these studies highlight the potential of the bipyridine core in constructing dynamic host-guest systems.

The general principle of host-guest chemistry relies on complementary interactions between the host and guest molecules, including shape, size, and electronic properties. The rigid and well-defined geometry of bipyridine-based macrocycles and cages, which can be constructed using derivatives of this compound, allows for the creation of specific binding pockets. These hosts can exhibit high selectivity for certain guests, driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and electrostatic interactions. The ability to fine-tune the electronic nature of the host through substitution on the bipyridine rings, including with bromine atoms, can further enhance the binding affinity and selectivity for electron-rich or electron-poor guest molecules.

Construction of Complex Molecular Topologies

The this compound scaffold is a key building block in the synthesis of molecules with intricate and non-trivial topologies, such as catenanes (interlocked rings) and molecular knots. nih.govspringernature.comresearchgate.net These complex architectures are often assembled through template-directed synthesis, where a metal ion or another molecular species guides the formation of the interlocked structure.

The bipyridine unit is particularly well-suited for this purpose due to its ability to form stable complexes with tetrahedral or octahedral metal ions like copper(I) or iron(II). nih.govspringernature.com In a typical strategy for synthesizing a nih.govcatenane, two bipyridine-containing ligands are coordinated to a metal template. The ends of these ligands are then connected through ring-closing reactions, resulting in two interlocked rings. The 3,3'-dibromo substitution can be present on the initial bipyridine units or introduced post-synthesis. More commonly, the bromine atoms serve as synthetic handles for creating the larger, functionalized ligands required for these complex assemblies.

For example, the 5,5'-disubstituted-2,2'-bipyridine motif, which can be derived from the corresponding dibromo precursor, is a versatile building block for constructing complex molecular topologies like catenanes and even more complex structures like trefoil and pentafoil knots. nih.govspringernature.comresearchgate.net The synthesis of a molecular pentafoil knot has been achieved using 5,5'-disubstituted-2,2'-bipyridine units coordinating to iron(II) ions. springernature.com The precise control over the ligand structure, enabled by the reactivity of the dibromo-bipyridine starting material, is crucial for achieving these remarkable feats of molecular engineering.

Intermolecular Interactions in Supramolecular Assemblies

Intermolecular interactions play a crucial role in dictating the structure and stability of supramolecular assemblies formed from this compound and its derivatives. Among these, π-π stacking is a prominent force, arising from the interaction between the electron-rich aromatic clouds of the bipyridine rings.

In the solid state, molecules containing the 2,2'-bipyridine core often arrange in a way that maximizes these π-π stacking interactions. mdpi.comrsc.org This can lead to the formation of one-dimensional columns or two-dimensional layered structures. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. The presence of bromine atoms at the 3 and 3' positions can influence the nature and geometry of this stacking. The electron-withdrawing character of the bromine atoms can modulate the electron density of the pyridine rings, potentially leading to stronger interactions with electron-rich aromatic systems in co-crystals.

Beyond π-π stacking, other non-covalent forces are also significant. Halogen bonding, where the bromine atom acts as an electrophilic "sigma-hole" donor, can direct the assembly of molecules in the crystal lattice. rsc.org Hydrogen bonding can also be a key factor, especially when the bipyridine ligand is functionalized with hydrogen-bond donor or acceptor groups. rsc.org The interplay of these various intermolecular forces—π-π stacking, halogen bonding, and hydrogen bonding—provides a powerful toolkit for controlling the self-assembly of this compound-based molecules into well-defined and functional supramolecular architectures. iucr.org

Applications in Catalysis and Advanced Materials

Catalysis

The true value of 3,3'-Dibromo-2,2'-bipyridine in catalysis is realized through its conversion into more complex, chiral 3,3'-disubstituted 2,2'-bipyridine (B1663995) ligands. The bromo-substituents are ideal handles for introducing chirality and other functional groups via cross-coupling reactions. These tailored ligands, when complexed with various transition metals, form catalysts capable of inducing high levels of stereoselectivity in a range of chemical transformations.

Asymmetric Catalysis with Chiral 3,3'-Substituted Bipyridine Ligands

Chiral 2,2'-bipyridines are a highly promising class of ligands for asymmetric catalysis due to the strong chelation properties of the bipyridine core with numerous metal ions. nih.gov The development of C2-symmetric 2,2'-bipyridinediol derivatives has been a particular focus for optimizing chiral induction. nih.gov this compound is a key starting material for these syntheses, enabling the introduction of chiral auxiliaries at these positions, which in turn create a well-defined chiral environment around the metal center.

While the broader field of asymmetric hydrogenation is well-developed using various chiral ligands, the application of chiral 3,3'-substituted bipyridine ligands is a more specialized area. Ruthenium complexes, in particular, when combined with chiral diphosphines and amine-based ligands, have demonstrated high catalytic activity and enantioselectivity for the hydrogenation of ketones. nih.gov The principle relies on creating a controllable chiral environment around the metal center, a concept directly applicable to catalysts bearing ligands derived from this compound. The strategic functionalization at the 3,3'-positions allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high enantiomeric excess in the reduction of prochiral ketones and olefins.

The synthesis of chiral cyclopropanes is of considerable interest, and copper complexes bearing chiral bipyridine ligands have proven to be effective catalysts for this transformation. rsc.orghku.hk The use of chiral bipyridine complexes of copper(I) and copper(II) triflate are active catalysts for the asymmetric cyclopropanation of alkenes, achieving enantiomeric excesses up to 92%. rsc.org Research has shown that chiral bipyridine ligands with varying steric properties can be synthesized and complexed with copper(II) chloride. hku.hk These complexes, when activated, catalyze the reaction between olefins and diazoacetates to produce cyclopropanes with significant enantioselectivity. The substitution at the 3,3'-positions of the bipyridine ligand is crucial for creating the chiral pocket that dictates the stereochemical outcome of the reaction.

Table 1: Performance of Chiral Bipyridine-Copper Complexes in Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate Data extracted from studies on chiral bipyridine-copper complexes.

Catalyst Precursor Ligand Type Diastereomeric Ratio (trans:cis) Enantiomeric Excess (ee, %) trans Enantiomeric Excess (ee, %) cis
Cu(OTf) Chiral Bipyridine 4.1 : 1 92 84
Cu(OTf)₂ Chiral Bipyridine 3.5 : 1 90 83

Chiral ligands derived from 3,3'-disubstituted bipyridines have shown significant promise in iron-catalyzed asymmetric addition reactions. A notable example is the use of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand in Fe(II)-catalyzed Mukaiyama aldol (B89426) and thia-Michael reactions. nih.govrsc.orgrsc.org This ligand, synthesized from commercially available materials, creates a unique heptacoordinated iron(II) complex. nih.govrsc.org The steric strain introduced by the 3,3'-dimethyl groups is crucial for inducing asymmetry. rsc.org

In the Mukaiyama aldol reaction , these iron(II) catalysts, in combination with chiral bipyridine ligands, have been successfully employed in aqueous media, a significant advantage over traditional methods that require strictly anhydrous conditions. nih.gov They catalyze the reaction between silyl (B83357) enol ethers and aldehydes to produce aldol products in high yields with excellent diastereo- and enantioselectivities. nih.gov

The thia-Michael addition of thiols to α,β-unsaturated carbonyl compounds is another area where these catalysts excel. rsc.orgnih.gov The Fe(II) complex of the 3,3'-dimethyl-substituted bipyridinediol ligand has demonstrated higher chiral induction compared to earlier-generation ligands. rsc.orgrsc.org The reaction yields β-thioethers in good to excellent yields and with high enantioselectivities. nih.gov

Table 2: Fe(II)-Catalyzed Asymmetric Thia-Michael Addition with a Chiral 3,3'-Dimethyl-(2,2'-bipyridine)-diol Ligand Data synthesized from studies on Fe(II)-catalyzed thia-Michael additions.

Michael Acceptor Thiol Yield (%) Enantiomeric Ratio (er)
(E)-3-crotonoyloxazolidin-2-one Benzylthiol 94 96:4
(E)-3-crotonoyloxazolidin-2-one Thiophenol 98 95:5
(E)-3-cinnamoyloxazolidin-2-one Benzylthiol 85 94:6
(E)-3-crotonoyloxazolidin-2-one 1-Dodecanethiol 91 93:7

A significant advancement in asymmetric synthesis is the nickel-catalyzed reductive arylation of aldehydes, which provides a direct route to chiral secondary alcohols. A new class of tunable chiral 2,2'-bipyridine ligands, known as SBpy, has been rationally designed for this purpose. researchgate.net These ligands feature minimized short-range steric hindrance, which is crucial for catalytic activity. researchgate.net This transformation couples aryl halides with aldehydes in a highly enantioselective manner, offering a more step-economical and functional group-tolerant alternative to methods requiring pre-formed organometallic reagents. researchgate.net The catalyst system typically involves a NiBr₂·diglyme precursor, the chiral SBpy ligand, and zinc powder as the reductant. researchgate.net

Table 3: Enantioselective Nickel-Catalyzed Reductive Arylation of Aldehydes with Aryl Halides using a Chiral SBpy Ligand Data from a study on the design and application of tunable chiral 2,2'-bipyridine ligands. researchgate.net

Aldehyde Aryl Halide Ligand Yield (%) Enantiomeric Ratio (er)
Benzaldehyde 4-Iodoanisole (+)-Ph-SBpy 89 95.5:4.5
2-Naphthaldehyde 4-Iodoanisole (+)-Ph-SBpy 95 97.5:2.5
3-Methoxybenzaldehyde 4-Bromobenzonitrile (+)-Ph-SBpy 99 98.5:1.5
Cyclohexanecarbaldehyde 1-Iodonaphthalene (+)-Ph-SBpy 71 97.5:2.5

Photoredox Catalysis with this compound Metal Complexes

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, relying on metal complexes that can engage in single-electron transfer processes upon photoexcitation. nih.gov Polypyridyl complexes of ruthenium and iridium, such as [Ru(bpy)₃]²⁺, are archetypal photocatalysts. nih.gov These complexes absorb visible light to generate long-lived excited states that are potent redox agents. nih.gov

While unsubstituted 2,2'-bipyridine is a common ligand in these catalysts, the use of substituted bipyridines like this compound allows for the tuning of the photophysical and electrochemical properties of the resulting metal complexes. Introducing electron-withdrawing bromine atoms can alter the energies of the metal-to-ligand charge transfer (MLCT) states and the redox potentials of the complex, potentially enhancing catalytic efficiency or enabling new reaction pathways. Metallaphotoredox catalysis often involves nickel-bipyridine complexes, which can absorb light directly or be activated via energy transfer from a photosensitizer to drive cross-coupling reactions. nih.gov The functionalization of the bipyridine ligand is a key strategy for modulating the properties and reactivity of these nickel complexes.

Palladium-Catalyzed Cross-Coupling Methodologies in Organic Synthesis

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Methodologies such as the Suzuki, Stille, and Heck reactions allow for the substitution of the bromine atoms with a wide variety of organic functional groups. wikipedia.orgorganic-chemistry.org This functionalization is key to constructing more complex, conjugated systems for use in advanced materials. nih.gov

However, the direct functionalization of 3,3'-disubstituted-2,2'-bipyridines via these methods can be challenging. The proximity of the substituents at the 3 and 3' positions to the nitrogen atoms can create steric hindrance, complicating the coordination of the molecule to the palladium catalyst. A successful strategy to overcome this limitation involves the pre-complexation of the this compound ligand to a metal center, such as Ruthenium(II) ([Ru(bpy)₂]²⁺). This approach effectively isolates the reactivity of the bromo-substituents, allowing for subsequent controlled cross-coupling reactions to proceed efficiently. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Reactant 1 (from Bipyridine) Reactant 2 Catalyst System (Typical) Bond Formed
Suzuki Coupling Organoborane Aryl/Vinyl Halide Pd(0) complex + Base C-C
Stille Coupling Organostannane Aryl/Vinyl Halide or Triflate Pd(0) complex C-C
Heck Reaction Aryl/Vinyl Halide Alkene Pd(0) complex + Base C-C (Substituted Alkene)

Organic Electronics and Optoelectronic Materials

The 2,2'-bipyridine unit is a cornerstone in the design of materials for organic electronics due to its excellent coordination properties and electron-deficient nature. By modifying the bipyridine core at the 3,3'-positions, researchers can precisely tune the electronic and physical properties of the resulting materials for specific applications.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Bipyridine-based metal complexes, particularly those of iridium(III) and ruthenium(II), are widely used as phosphorescent emitters in OLEDs. rsc.orgutexas.edu These materials enable highly efficient conversion of electricity to light. This compound serves as a key starting material for the ligands in these complexes. Functionalization at the 3,3'-positions allows for the synthesis of ligands that can fine-tune the emission color, quantum efficiency, and stability of the resulting OLEDs. rsc.org

In the realm of OFETs, the structural analogue 3,3'-dibromo-2,2'-bithiophene (B32780) is a crucial intermediate for preparing high-performance semiconducting polymers and small molecules. ossila.com The substitution pattern at the 3,3'-positions significantly influences the planarity of the molecular backbone and the solid-state packing, which are critical factors for achieving high charge carrier mobility. This suggests that polymers and molecules derived from this compound are also promising candidates for use in OFETs.

Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells

In DSSCs, ruthenium(II) polypyridyl complexes are the benchmark photosensitizers. nih.govmdpi.com The bipyridine ligands in these complexes often feature carboxylic acid groups to anchor the dye to the titanium dioxide (TiO₂) semiconductor surface. mdpi.com this compound provides a platform for synthesizing novel ligands where functional groups can be introduced to optimize the dye's light-harvesting capabilities and electron injection efficiency.

For perovskite solar cells, hole-transporting materials (HTMs) are a critical component for efficient charge extraction. mdpi.com While the well-known HTM Spiro-OMeTAD is widely used, there is significant research into developing more cost-effective and stable alternatives. Recent studies have shown that HTMs built from a 3,3'-disubstituted-2,2'-bithiophene core—a close structural relative of the bipyridine compound—can achieve high power conversion efficiencies in perovskite devices. This highlights the potential of using this compound to construct novel HTMs with tailored properties for high-performance perovskite solar cells.

Photosensitizers and Electron/Hole Transport Materials

The ability to introduce different functional groups at the 3,3'-positions of the bipyridine scaffold is essential for designing advanced photosensitizers and charge transport materials. For photosensitizers used in photodynamic therapy or solar cells, these modifications can alter the absorption spectrum, the lifetime of the excited state, and the redox potentials of the molecule. nih.gov

Similarly, for electron or hole transport materials used in OLEDs and solar cells, the electronic properties must be precisely controlled. The electron-withdrawing nature of the bipyridine unit makes it a suitable core for electron-transporting materials. rsc.org Conversely, by attaching electron-donating moieties to the this compound core through cross-coupling, it is possible to create effective hole-transporting materials. The successful development of HTMs from the analogous 3,3'-disubstituted-2,2'-bithiophene demonstrates the viability of this molecular design strategy. rsc.org

Conjugated Polymers and Donor-Acceptor Systems

This compound is an important monomer for the synthesis of conjugated polymers through palladium-catalyzed polymerization reactions like Suzuki or Stille polycondensation. The electron-deficient bipyridine unit can be incorporated as an "acceptor" moiety in a donor-acceptor (D-A) polymer architecture. mdpi.com This D-A strategy is a powerful method for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its band gap and absorption spectrum. rsc.org

The inclusion of the 3,3'-linked bipyridine unit influences the polymer's conformation, affecting the degree of π-conjugation along the backbone and the intermolecular packing in the solid state. These structural features are critical for the performance of the polymer in applications such as organic solar cells and transistors.

Conductivity Studies of Bipyridine-Based Metal Complexes

Studies on metal complexes containing functionalized bipyridine ligands have revealed that the points of attachment on the bipyridine ring—the "connectivity"—have a profound impact on molecular conductance. nih.govnih.gov This phenomenon is rooted in the principles of quantum interference.

When bipyridine is used as a bridge in a molecular wire, different substitution patterns lead to distinct conduction pathways. For instance, a 5,5'-disubstituted bipyridine creates a para-like linkage, which generally results in constructive quantum interference and higher conductance. In contrast, a 4,4'-disubstituted bipyridine creates a meta-like linkage, which can lead to destructive quantum interference and a significant reduction in conductance. nih.govnih.gov

Ligands derived from this compound would also enforce a meta-like connectivity. Therefore, metal complexes incorporating these ligands are expected to exhibit lower single-molecule conductance compared to their para-linked isomers. This principle allows for the rational design of molecules with either high conductivity for molecular wires or low conductivity for applications like molecular switches or insulators.

Table 2: Effect of Bipyridine Isomer Connectivity on Molecular Conductance

Bipyridine Precursor Linkage Type Quantum Interference Effect Expected Conductance
5,5'-Dibromo-2,2'-bipyridine (B102527) para-like Constructive High
4,4'-Dibromo-2,2'-bipyridine meta-like Destructive Low
This compound meta-like Destructive Low

Data extrapolated from findings on connectivity-dependent conductance. nih.govnih.gov

Emerging Research Directions for 3,3 Dibromo 2,2 Bipyridine

Development of Novel 3,3'-Substituted Bipyridine Ligands with Tunable Properties

The 3,3'-dibromo-2,2'-bipyridine scaffold is a crucial building block for creating a diverse range of bipyridine ligands with finely-tuned characteristics. The bromine atoms act as handles for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This functionalization directly influences the electronic and steric nature of the ligand, which in turn dictates the properties of the resulting metal complexes.

Researchers leverage common palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to replace the bromine atoms with different aryl, alkyl, or acetylenic groups. This synthetic flexibility allows for the precise tuning of the ligand's properties. For instance, introducing electron-donating groups can increase the electron density on the bipyridine core, affecting the redox potential and photophysical properties of its metal complexes. Conversely, adding electron-withdrawing groups can make the ligand a better electron acceptor. The steric bulk of the introduced substituents can also be adjusted to control the coordination geometry around a metal center and to create specific binding pockets.

An example of this tunability is seen in the synthesis of 3-(2,2'-bipyridyl)-substituted iminocoumarin molecules, which exhibit dual fluorescence from two independent charge transfer (CT) states. nih.gov The intensity of the emission bands in these systems can be tuned by specific interactions with metal ions like Zn(II), demonstrating the potential for developing ratiometric fluorescent indicators. nih.gov This highlights how substitutions on the bipyridine core, originating from precursors like this compound, can lead to ligands with highly desirable and adjustable photophysical properties.

Table 1: Examples of Cross-Coupling Reactions for Bipyridine Functionalization

Coupling ReactionCatalyst/ReagentsType of Group IntroducedPotential Property Change
Suzuki Coupling Pd catalyst, Boronic acid/esterAryl, AlkylModify electronic properties, extend conjugation
Stille Coupling Pd catalyst, OrganostannaneAryl, Alkyl, VinylVersatile C-C bond formation
Sonogashira Coupling Pd/Cu catalysts, Terminal alkyneAlkynylExtend conjugation, create rigid linkers
Buchwald-Hartwig Amination Pd catalyst, AmineAmino groupsIntroduce hydrogen bonding sites, alter solubility

Advanced Spectroscopic Characterization of Metal Complexes and Assemblies

The unique properties of metal complexes derived from 3,3'-substituted bipyridine ligands necessitate the use of advanced spectroscopic techniques for a thorough understanding of their structure and behavior. These methods provide deep insights into the electronic ground and excited states of the molecules.

A combination of spectroscopic techniques is often employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and purity of the ligands and their diamagnetic complexes. For instance, the ¹H-NMR spectrum of an iron(II) complex with a pentadentate bipyridine-based ligand in acetonitrile (B52724) confirmed a diamagnetic state and suggested a Cₛ symmetry in solution. frontiersin.orgnih.gov

UV-Visible (UV-Vis) Absorption Spectroscopy : This technique probes the electronic transitions within the molecule, revealing information about the metal-to-ligand charge transfer (MLCT) bands, which are often crucial for the photophysical and photochemical properties of the complex.

Mass Spectrometry : Techniques like Electrospray Ionization (ESI-MS) and MALDI-TOF are used to confirm the molecular weight and composition of the synthesized complexes. frontiersin.orgresearchgate.net

Time-Resolved Spectroscopy : Techniques such as transient absorption and time-resolved resonance Raman spectroscopy are vital for studying the dynamics of excited states. rsc.org These methods can track the evolution of the initial excited state, identifying processes like intersystem crossing and energy transfer in multinuclear assemblies. In studies of multinuclear ruthenium(II) complexes, these techniques have shown that the substituted bipyridine linker is directly involved in the initial MLCT excitation. rsc.org

Theoretical and Computational Chemistry Studies on Electronic Structure and Reactivity

In parallel with experimental synthesis and characterization, theoretical and computational studies have become indispensable for gaining a deeper understanding of the electronic structure and reactivity of this compound derivatives and their metal complexes. Density Functional Theory (DFT) is a prominent computational method used to model these systems. researchgate.net

These computational approaches allow for the prediction and rationalization of various molecular properties:

Electronic Structure : Computational models provide detailed information about the molecular orbitals (e.g., HOMO and LUMO) and their energy levels. This is crucial for understanding the electronic transitions observed in UV-Vis spectra and for predicting the redox behavior of the complexes. For example, studies on iron bipyridine-diimine complexes have used computational methods to investigate the extensive redox non-innocence of the ligand, showing that it can exist in multiple oxidation states while the metal center remains constant. nih.gov

Spectroscopic Properties : Theoretical calculations can simulate spectra (NMR, IR, UV-Vis), which aids in the interpretation of experimental data.

Reaction Mechanisms : Computational studies can elucidate the pathways and transition states of chemical reactions, providing insights into reaction kinetics and selectivity. Studies have explored reaction mechanisms for cycloaddition reactions involving substituted precursors, shedding light on regioselectivity through the analysis of kinetic and thermodynamic parameters. mdpi.com

By combining computational predictions with experimental results, researchers can establish robust structure-property relationships. This synergy accelerates the design of new ligands and metal complexes with targeted functionalities, such as improved luminescence quantum yields or specific catalytic activities. rsc.org

Integration into Multi-component Systems and Nanomaterials

The functionalized ligands derived from this compound are not merely standalone molecules; they are increasingly being integrated as key components into larger, more complex systems and advanced materials. Their well-defined coordination vectors and tunable properties make them ideal for constructing sophisticated supramolecular architectures and functional nanomaterials.

One major area of application is in the construction of multi-component systems , such as metal-organic frameworks (MOFs), coordination polymers, and discrete polynuclear complexes. rsc.org In these systems, the bipyridine unit can act as a linker or a node, connecting metal centers to form extended networks. By carefully choosing the substituents at the 3 and 3' positions, scientists can control the topology, porosity, and functionality of the resulting framework. For instance, introducing specific functional groups can create active sites for catalysis or selective guest binding. The use of mixed linkers with different geometries and connectivities can lead to robust and chemically stable frameworks. rsc.org

Furthermore, these ligands are used to functionalize nanomaterials . Bipyridine-based ligands can be anchored to the surface of nanoparticles (NPs), such as gold or quantum dots, to impart specific properties. This surface modification can enhance the stability of the nanoparticles in different environments, introduce recognition sites for sensing applications, or create interfaces for energy or electron transfer. The interaction between nanoparticles and the surrounding biological environment is a key factor in nanomedicine, where the design of the nanoparticle surface is critical for its function. mdpi.com The integration of well-defined coordination complexes onto nanomaterials is a promising strategy for developing new systems for diagnostics, therapeutics, and catalysis.

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